molecular formula CH6ClN3 B056296 Guanidine-13C,15N3 hydrochloride CAS No. 285977-73-3

Guanidine-13C,15N3 hydrochloride

Cat. No.: B056296
CAS No.: 285977-73-3
M. Wt: 99.5 g/mol
InChI Key: PJJJBBJSCAKJQF-UJNKEPEOSA-N
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Description

Guanidine-13C,15N3 hydrochloride: is a stable isotope-labeled compound of guanidine hydrochloride. It is characterized by the presence of carbon-13 and nitrogen-15 isotopes, making it a valuable tool in various scientific research applications. Guanidine hydrochloride itself is a strong chaotropic agent and protein denaturant, widely used in biochemical and molecular biology research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanidine-13C,15N3 hydrochloride involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanidine molecule. This can be achieved through the reaction of isotopically labeled precursors under controlled conditions. For example, isotopically labeled ammonium chloride (15NH4Cl) can be reacted with isotopically labeled cyanamide (13C-NH2) to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process requires stringent control of reaction conditions to ensure high purity and isotopic enrichment. The final product is then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Guanidine-13C,15N3 hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidine can yield guanidino acids, while reduction can produce amines .

Scientific Research Applications

Guanidine-13C,15N3 hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.

    Biology: Employed in protein folding studies due to its strong denaturing properties.

    Medicine: Utilized in metabolic studies to trace the fate of guanidine derivatives in biological systems.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Guanidine-13C,15N3 hydrochloride is primarily related to its ability to disrupt hydrogen bonding and destabilize protein structures. This denaturing effect is due to the strong chaotropic nature of guanidine, which interferes with the hydrophobic interactions that stabilize protein folding. The isotopic labeling allows for precise tracking and quantification in various experimental setups .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling, which provides enhanced capabilities for tracing and quantification in research applications. This makes it particularly valuable in studies requiring precise measurement of molecular interactions and metabolic pathways .

Properties

IUPAC Name

(13C)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1,2+1,3+1,4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJJBBJSCAKJQF-UJNKEPEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=[15NH])([15NH2])[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584441
Record name (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285977-73-3
Record name (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285977-73-3
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